Hydroxybupropion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Hydroxybupropion Formation via CYP2B6: Comprehensive Technical Review for Research and Drug Development

Introduction and Metabolic Pathway Overview

Bupropion is an antidepressant and smoking cessation agent that undergoes extensive hepatic metabolism, with less than 1% of the administered dose excreted unchanged in urine [1] [2]. The primary metabolic pathway is t-butyl hydroxylation catalyzed almost exclusively by the cytochrome P450 enzyme CYP2B6, resulting in the formation of hydroxybupropion [1] [3]. This metabolite is pharmacologically active and contributes significantly to the therapeutic effects of bupropion, with plasma exposure exceeding that of the parent drug by an order of magnitude [1] [4]. Understanding the CYP2B6-mediated metabolism of bupropion is essential for predicting drug interactions, individualizing therapy, and guiding drug development efforts.

Bupropion is administered clinically as a racemic mixture of R- and S-enantiomers, and its metabolism exhibits significant stereoselectivity [1] [4] [2]. The hydroxylation of the t-butyl group creates a second chiral center, potentially yielding four diastereomeric hydroxylated metabolites. However, only 2S,3S- and 2R,3R-hydroxybupropion have been detected in human plasma, likely due to steric hindrance preventing the formation of 2S,3R- and 2R,3S-hydroxybupropion [1] [4]. The pharmacological activity of these metabolites differs significantly, with S,S-hydroxybupropion demonstrating substantially greater potency in antidepressant and smoking cessation assays compared to R,R-hydroxybupropion [1] [4].

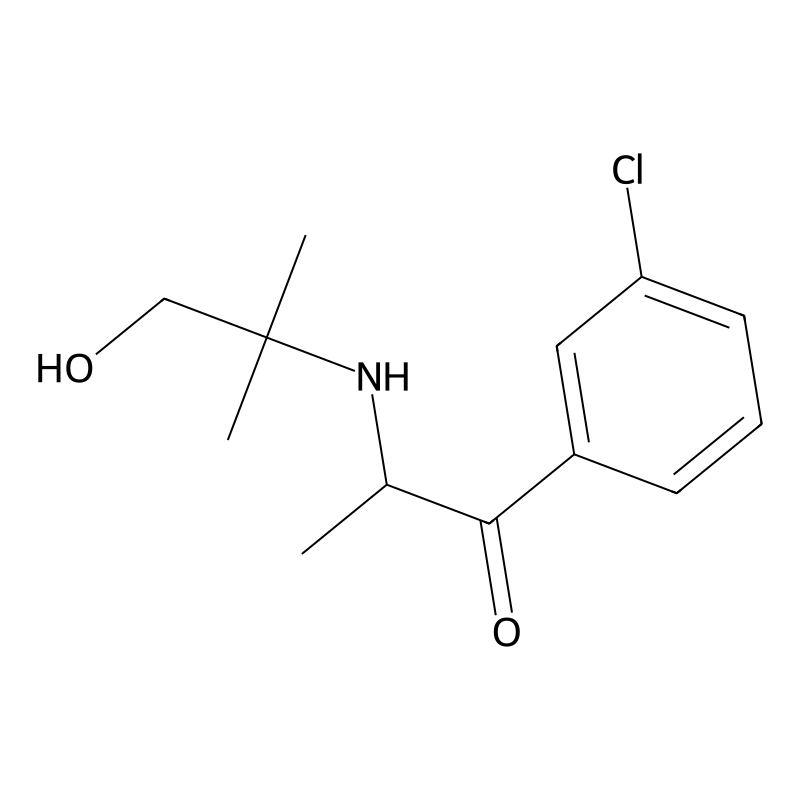

The following diagram illustrates the primary metabolic pathway of bupropion:

Figure 1: CYP2B6-mediated metabolic pathway of bupropion to this compound. CYP2B6 serves as the primary catalyst, requiring electron transfer from P450 oxidoreductase (POR) and cytochrome b5 for enzymatic activity.

Genetic Polymorphisms and Functional Consequences

CYP2B6 Genetic Variants and Enzymatic Activity

The CYP2B6 gene is highly polymorphic, with numerous allelic variants significantly affecting enzyme expression and function [1]. These genetic polymorphisms contribute to substantial interindividual variability in bupropion metabolism and clinical response. Research using insect cell coexpression systems containing CYP2B6, POR, and cytochrome b5 has demonstrated that different CYP2B6 variants exhibit markedly different catalytic efficiencies for bupropion hydroxylation [1].

Based on intrinsic clearance values, the relative activities of various CYP2B6 variants for S,S-hydroxybupropion formation follow this order: CYP2B6.4 > CYP2B6.1 > CYP2B6.17 > CYP2B6.5 > CYP2B6.6 ≈ CYP2B6.26 ≈ CYP2B6.19 > CYP2B6.7 > CYP2B6.9 > > CYP2B6.16 and CYP2B6.18. For R,R-hydroxybupropion formation, the order is: CYP2B6.17 > CYP2B6.4 > CYP2B6.1 > CYP2B6.5 ≈ CYP2B6.19 ≈ CYP2B6.26 > CYP2B6.6 > CYP2B6.7 ≈ CYP2B6.9 > > CYP2B6.16 and CYP2B6.18 [1]. Although Vmax and Km values vary widely among these variants, stereoselectivity is generally preserved, with Clint(S,S-hydroxybupropion)/Clint(R,R-hydroxybupropion) ratios ranging from 1.8 to 2.9, except for CYP2B6.17, which shows reduced enantioselectivity [1].

Table 1: Functional Classification of Common CYP2B6 Genetic Variants Based on Bupropion Hydroxylation Activity

| CYP2B6 Variant | Key Amino Acid Changes | Functional Category | Impact on Bupropion Hydroxylation |

|---|---|---|---|

| CYP2B6.1 (Wild-type) | None | Normal metabolizer | Reference activity |

| CYP2B6.4 | K262R | Rapid metabolizer | Increased activity |

| CYP2B6.5 | R172Q | Reduced metabolizer | Diminished activity |

| CYP2B6.6 | Q172H + K262R | Reduced metabolizer | Diminished activity |

| CYP2B6.7 | Q172H + K262R + I391T | Reduced metabolizer | Diminished activity |

| CYP2B6.9 | I391T | Reduced metabolizer | Diminished activity |

| CYP2B6.16 | I328T | Deficient metabolizer | Defective activity |

| CYP2B6.18 | I328T | Deficient metabolizer | Defective activity |

Clinical Implications of Genetic Polymorphisms

The CYP2B6*6 allele (containing both Q172H and K262R substitutions) is particularly clinically significant due to its high frequency across ethnic populations (ranging from 14-62%) and its substantial impact on bupropion metabolism [5]. This allele affects both enzyme expression and function through multiple mechanisms, including disrupted splicing that reduces overall CYP2B6 protein expression and altered protein structure that modifies catalytic properties [5]. In human liver microsomes, the CYP2B66 allele is associated with reduced total CYP2B6 protein content [5]. Clinical studies demonstrate that CYP2B66/*6 homozygotes exhibit significantly lower hydroxylation of both bupropion enantiomers compared to wild-type individuals, as measured by plasma this compound/bupropion AUC ratios and urinary this compound formation clearances [2].

The relationship between CYP2B6 genetics and bupropion efficacy has been demonstrated in smoking cessation studies. Research by Lee et al. showed that among smokers carrying the CYP2B66 allele, bupropion produced significantly higher abstinence rates than placebo at the end of treatment and at 6-month follow-up [6]. In contrast, carriers of the wild-type CYP2B61/1 genotype showed no significant difference in smoking cessation rates between bupropion and placebo [6]. This differential response may be related to altered bupropion and metabolite exposure in slow metabolizers. Additionally, the CYP2B64 allele, which encodes an enzyme with higher metabolic activity, has been associated with lower success rates in bupropion-assisted smoking cessation, potentially due to rapid formation and clearance of active metabolites [6].

Experimental Systems and Methodologies

In Vitro Systems for Metabolic Studies

Various expression systems have been employed to study CYP2B6-mediated bupropion metabolism, including Escherichia coli, Spodoptera frugiperda (Sf9) insect cells, Trichoplusia ni cells, and COS-1 cells [1] [5]. The choice of expression system can influence observed enzymatic parameters, making direct comparisons between studies using different systems challenging. Recent investigations have utilized insect cell coexpression systems containing CYP2B6 variants along with POR and cytochrome b5 to provide a more physiologically relevant environment for assessing catalytic activity [1]. These systems allow for controlled expression of specific CYP2B6 variants while maintaining the necessary electron transfer partners required for P450 function.

For comprehensive metabolic studies, researchers have developed physiologically based pharmacokinetic (PBPK) models that incorporate CYP2B6-mediated hydroxylation of bupropion, additional metabolism via CYP2C19 and 11β-HSD, and binding to pharmacological targets [7]. These models can simulate the impact of CYP2B6 polymorphisms (normal, poor, intermediate, and rapid metabolizers) and predict drug-drug interactions, providing a valuable tool for drug development and clinical trial design [7]. The PBPK approach allows researchers to explore complex drug-drug-gene interactions that would be difficult and expensive to study clinically.

Table 2: Key Kinetic Parameters for Bupropion Hydroxylation by CYP2B6 in Different Experimental Systems

| Experimental System | Substrate | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (μL/min/pmol P450) | Reference |

|---|---|---|---|---|---|

| Recombinant CYP2B6.1 | R-bupropion | 89 ± 14 | Not specified | Not specified | [1] |

| Recombinant CYP2B6.1 | S-bupropion | 89 ± 14 | Not specified | Not specified | [1] |

| Human liver microsomes | Racemic bupropion | 89 ± 14 | Not specified | Not specified | [3] |

| Expressed CYP2B6.1 (with Cyt b5) | Bupropion | 14.9 ± 5.1 | 228.2 ± 24.2 | 15.3 | [5] |

| Expressed CYP2B6.6 (with Cyt b5) | Bupropion | 28.3 ± 7.8 | 144.3 ± 14.5 | 5.1 | [5] |

| Human liver microsomes | Bupropion | 85 | Not specified | Not specified | [3] |

Analytical Methods for Bupropion and Metabolite Quantification

The stereoselective analysis of bupropion and its metabolites requires sophisticated chromatographic techniques. Modern assays typically employ LC-MS/MS systems with chiral stationary phases to separate and quantify the enantiomers of both parent drug and metabolites [4]. One validated method uses an α1-acid glycoprotein column (100×2 mm, 5 μm) with chiral guard cartridge and a mobile phase consisting of 20 mM formate buffer (pH 5.7) and methanol delivered at a flow rate of 0.22 ml/min with gradient elution [4]. This method achieves baseline separation of R- and S-bupropion (retention times 4.9 and 6.0 minutes in incubation samples) and (S,S)- and (R,R)-hydroxybupropion (retention times 5.3 and 8.8 minutes in incubation samples) [4].

For enzyme incubation studies, typical reaction mixtures contain 0.5 mg/ml protein (for human liver microsomes) or 2 pmol/ml CYP2B6, racemic bupropion, and an NADPH regenerating system in 50 mM potassium phosphate buffer (pH 7.4) [4]. Reactions are conducted in 96-well plates at 37°C and terminated by adding ice-cold acetonitrile containing internal standards (typically deuterated analogs such as this compound-d6) [4]. After centrifugation, the supernatant is analyzed directly or following concentration steps. For substrate saturation experiments, bupropion concentrations typically range from 2-1000 μM, with incubation times up to 20 minutes to ensure linearity with respect to time and protein concentration [4].

Clinical Implications and Drug Interactions

Pharmacological Significance of this compound

This compound is not merely a metabolic product but an active metabolite with substantial contributions to bupropion's therapeutic effects. Pharmacodynamic studies demonstrate that this compound shows similar or greater potency compared to bupropion in blocking dopamine and norepinephrine transporters and antagonizing α4β2 nicotinic receptors in vitro [8]. In animal models, this compound reverses affective and somatic nicotine withdrawal signs, with the (2S,3S)-enantiomer exhibiting higher potency than the (2R,3R)-enantiomer [6]. These pharmacological activities, combined with the substantially higher (approximately 10-fold) plasma exposure of this compound compared to the parent drug at steady state, support its important role in mediating bupropion's clinical effects [8].

Clinical evidence strongly supports the therapeutic relevance of this compound. In a randomized controlled trial of African American light smokers, higher this compound concentrations (per µg/mL) were significantly associated with better smoking cessation outcomes at weeks 3, 7, and 26 (OR=2.82, 2.96, and 2.37, respectively) [8]. In contrast, bupropion levels alone did not predict cessation outcomes, highlighting the importance of the metabolite rather than the parent drug [8]. These findings suggest that variability in CYP2B6-mediated this compound formation significantly influences treatment response and that dosing strategies aimed at achieving specific this compound targets (e.g., 0.7 µg/mL) could potentially improve bupropion's efficacy [8].

Clinically Significant Drug Interactions

Bupropion's metabolism is susceptible to drug interactions with agents that inhibit or induce CYP2B6 activity. Strong CYP2B6 inhibitors can substantially reduce this compound formation, potentially diminishing clinical efficacy. For example, clopidogrel, an antiplatelet drug and CYP2B6 inhibitor, decreases this compound AUC by 60% after pretreatment with 75 mg [7]. Similarly, voriconazole, a dual CYP2B6 and CYP2C19 inhibitor, causes approximately 90% reduction in the this compound to bupropion AUC plasma ratio when administered shortly before bupropion [7].

Conversely, CYP2B6 inducers can enhance bupropion metabolism, potentially leading to reduced parent drug exposure. HIV patients receiving bupropion who initiate antiretroviral therapy with ritonavir, a CYP2B6 inducer, exhibit a 57% decrease in bupropion AUC [7]. Similarly, rifampicin, a potent inducer of both CYP2B6 and CYP2C19, significantly increases bupropion metabolism [7]. These interactions highlight the importance of considering concomitant medications when prescribing bupropion and potentially adjusting doses based on the interacting drug's effect on CYP2B6 activity.

Several antidepressants commonly co-prescribed with bupropion can inhibit its metabolism. In vitro studies demonstrate IC50 values for inhibition of bupropion hydroxylation as follows: paroxetine (1.6 μM), fluvoxamine (6.1 μM), sertraline (3.2 μM), desmethylsertraline (19.9 μM), fluoxetine (59.5 μM), norfluoxetine (4.2 μM), and nefazodone (25.4 μM) [3]. Weaker inhibition is observed with venlafaxine, O-desmethylvenlafaxine, citalopram, and desmethylcitalopram [3]. These findings suggest the potential for clinically significant interactions when bupropion is combined with these agents.

Conclusion and Research Applications

The CYP2B6-mediated metabolism of bupropion to this compound represents a critical pathway with significant implications for personalized medicine and drug development. The substantial interindividual variability in this pathway, driven primarily by genetic polymorphisms and drug interactions, contributes to differences in treatment response and adverse effect profiles. Understanding these factors enables more precise dosing strategies and informed concomitant medication choices.

For research applications, the experimental systems and analytical methods described provide robust tools for investigating CYP2B6 activity and inhibition. The continued refinement of PBPK models incorporating CYP2B6 genetic polymorphisms offers promising approaches for predicting complex drug-drug-gene interactions during drug development. Furthermore, the recognition of this compound as a critical active metabolite underscores the importance of comprehensive metabolic profiling in pharmacokinetic studies rather than focusing solely on parent drug concentrations.

References

- 1. Stereoselective Bupropion Hydroxylation by Cytochrome P450 CYP2B6 and Cytochrome P450 Oxidoreductase Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Common polymorphisms of CYP2B6 influence stereoselective bupropion disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP2B6 mediates the in vitro hydroxylation of bupropion [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective Metabolism of Bupropion by Cytochrome ... [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the CYP2B6*6 Allele on Catalytic Properties and ... [sciencedirect.com]

- 6. This compound - an overview [sciencedirect.com]

- 7. Physiologically Based Pharmacokinetic Modeling of Bupropion and Its Metabolites in a CYP2B6 Drug-Drug-Gene Interaction Network [mdpi.com]

- 8. CYP2B6 and bupropion's smoking cessation pharmacology [pmc.ncbi.nlm.nih.gov]

Pharmacological Activity of Hydroxybupropion Enantiomers

| Pharmacological Target | Bupropion (Racemate) | (2R,3R)-Hydroxybupropion | (2S,3S)-Hydroxybupropion | Experimental System |

|---|---|---|---|---|

| Norepinephrine Transporter (NET) Uptake Inhibition (IC50) | 1.9 μM [1] | 520 nM [1] | 790 nM [1] | Rat brain synaptosomes [1] |

| Dopamine Transporter (DAT) Uptake Inhibition (IC50) | 550 nM [1] | >10 μM [1] | >10 μM [1] | Rat brain synaptosomes [1] |

| Human α4β2 Nicotinic Receptor Antagonism (IC50) | 3.3 μM [1] | 1.6 μM [1] | 1.4 μM [1] | Heterologously expressed in SH-EP1 cells [1] |

| Human α3β4 Nicotinic Receptor Antagonism (IC50) | 7.2 μM [1] | 4.2 μM [1] | 4.4 μM [1] | Heterologously expressed in SH-EP1 cells [1] |

| Relative Plasma Exposure (AUC) in Humans | Reference | >20-fold higher than (S,S) [2] [3] | >20-fold lower than (R,R) [2] [3] | Healthy volunteers administered racemic bupropion [2] [4] [3] |

- IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency.

- NET/DAT Uptake Inhibition: This mechanism increases synaptic levels of norepinephrine and dopamine, associated with antidepressant effects [1] [5].

- Nicotinic Receptor Antagonism: This action is considered crucial for bupropion's efficacy as a smoking cessation aid [6].

Experimental Protocols for Key Assays

To support your research, here are detailed methodologies for the key experiments cited in the data above.

Synaptosomal Monoamine Uptake Assay

This protocol measures the inhibition of neurotransmitter reuptake by test compounds [1].

- Synaptosomal Preparation: Synaptosomes (nerve terminal endings) are prepared from the brains of adult male Sprague-Dawley rats.

- Uptake Procedure: The synaptosomal preparation is incubated with a radiolabeled neurotransmitter ([3H]Norepinephrine for NET or [3H]Dopamine for DAT) in the presence or absence of varying concentrations of the test compound (e.g., bupropion or its enantiomers).

- Measurement & Analysis: The reaction is terminated by rapid filtration, and the accumulated radioactivity is measured. The IC50 value is determined from the concentration-response curve of the test compound.

Cell-Based Nicotinic Receptor Antagonism Assay

This protocol assesses the ability of compounds to block the function of specific human nicotinic acetylcholine receptors (nAChRs) [1].

- Cell Culture: SH-EP1 human epithelial cells stably and heterologously expressing the specific human nAChR subtypes (e.g., α4β2 or α3β4) are used.

- Functional Assay: The assay typically employs a radioligand binding displacement method or a flux-based method (e.g., rubidium efflux assay) to measure receptor activity.

- Incubation & Analysis: Cells are incubated with the test compound before receptor stimulation. The IC50 value for antagonism is calculated based on the concentration-dependent inhibition of the receptor response.

Stereoselective LC-MS/MS Analytical Method

This advanced technique is required to separate and quantify the enantiomers of bupropion and its metabolites in biological samples like human plasma [2] [3].

- Sample Preparation: Analytes are extracted from a small volume (e.g., 50 µL) of human plasma using liquid-liquid extraction.

- Chromatographic Separation: The extracts are analyzed using a chiral HPLC column (e.g., Lux 3µ Cellulose-3). A gradient elution with a mobile phase of methanol, acetonitrile, and ammonium bicarbonate/ammonium hydroxide is used to achieve baseline separation of the enantiomers.

- Detection & Quantification: The separated analytes are monitored using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization probe in positive mode. The method is validated for precision, accuracy, and sensitivity, with a lower limit of quantification (LOQ) of 0.3 ng/mL for bupropion and hydroxybupropion enantiomers.

Metabolic Pathways and Pharmacological Relationships

The following diagram illustrates the metabolic formation of this compound and its key mechanisms of action.

Bupropion metabolism and key pharmacological actions of the active (2S,3S)-hydroxybupropion enantiomer.

Key Insights for Research and Development

- Primary Role of (2S,3S)-enantiomer: Despite lower plasma concentrations, the (2S,3S)-hydroxybupropion enantiomer is responsible for most of the pharmacological activity. Its formation clearance is a specific phenotypic probe for CYP2B6 activity [4].

- Complex PK/PD Relationship: The disconnect between high plasma levels of the (R,R)-enantiomer and the high activity of the (S,S)-enantiomer is a critical consideration for drug development and interpreting clinical outcomes [2] [3] [6].

- Active Metabolite Focus: Research suggests (2S,3S)-hydroxybupropion is a promising scaffold for developing new agents for addiction and other neuropsychiatric disorders, potentially offering superior efficacy and safety profiles [6].

References

- 1. Enantioselective Effects of Hydroxy Metabolites ... [sciencedirect.com]

- 2. Stereoselective method to quantify bupropion and its three ... [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective method to quantify bupropion and its three ... [sciencedirect.com]

- 4. Use of Enantiomeric Bupropion and this compound to ... [pmc.ncbi.nlm.nih.gov]

- 5. Bupropion [en.wikipedia.org]

- 6. This compound - an overview [sciencedirect.com]

hydroxybupropion dopamine norepinephrine reuptake inhibition

Pharmacodynamic Profile of Bupropion and its Metabolites

| Compound | DAT, Uptake (IC50, μM) | NET, Uptake (IC50, μM) | SERT, Uptake (IC50, μM) | α3β4 Nicotinic (IC50, μM) | α4β2 Nicotinic (IC50, μM) |

|---|---|---|---|---|---|

| Bupropion | 0.66 [1] | 1.85 [1] | Inactive [1] [2] | 1.8 [1] | 12 [1] |

| R,R-Hydroxybupropion | Inactive [1] | 9.9 [1] | Inactive [1] | 6.5 [1] | 31 [1] |

| S,S-Hydroxybupropion | 0.63 [1] | 0.24 [1] | Inactive [1] | 11 [1] | 3.3 [1] |

| Threohydrobupropion | 47 (rat) [1] | 16 (rat) [1] | 67 (rat) [1] | 14 (rat) [1] | No Data |

IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency. DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter.

Mechanism of Action and Signaling Pathways

The primary mechanism of hydroxybupropion is dual inhibition of the norepinephrine (NET) and dopamine (DAT) transporters [2]. Unlike many antidepressants, it has no significant activity on the serotonin transporter (SERT), which contributes to its unique side effect profile [2] [3]. Additionally, this compound is a non-competitive antagonist of specific nicotinic acetylcholine receptors (nAChRs), such as α4β2 and α3β4, and evidence suggests it is more potent in this role than the parent bupropion [1] [3] [4].

The following diagram illustrates the proposed signaling pathways and molecular interactions through which this compound exerts its effects.

This compound's proposed mechanisms of action in the synaptic cleft.

Pharmacokinetics and Systemic Exposure

This compound is formed from bupropion primarily via hydroxylation by the hepatic enzyme CYP2B6 [1] [5] [6]. It has a long elimination half-life of approximately 20±5 hours and reaches steady-state concentrations within about 8 days of repeated bupropion dosing [1] [3].

Crucially, after oral administration of bupropion, systemic exposure to this compound is substantially higher than to the parent drug, leading to the perspective that bupropion functions largely as a prodrug for this compound [1].

Experimental Protocols for Key Assays

The quantitative data on this compound's activity is typically derived from standardized in vitro assays.

- Monoamine Transporter Inhibition Assay: This common protocol uses cells (e.g., HEK-293) expressing the human dopamine (DAT) or norepinephrine (NET) transporter. The cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of this compound. The amount of radiolabel accumulated inside the cells over a specific time is measured to determine the inhibitor's potency (IC50) [1] [2].

- Nicotinic Receptor Antagonism Assay: The effect on nicotinic receptors (e.g., α4β2) is often evaluated using electrophysiological techniques like two-electrode voltage clamping on Xenopus oocytes expressing the specific human nAChR subunits. The cell is exposed to acetylcholine (ACh) to elicit a current, followed by co-application of ACh and this compound. The reduction in peak current amplitude indicates non-competitive antagonism, and an IC50 value can be calculated [1] [4].

Therapeutic Significance and Research

The unique pharmacodynamic profile of this compound contributes significantly to the therapeutic effects of bupropion in major depressive disorder and smoking cessation [1] [4]. Its dual inhibition of dopamine and norepinephrine is associated with improvements in fatigue and anhedonia, while its antagonism of nicotinic receptors is thought to disrupt the reward pathways associated with nicotine addiction [2] [3] [4].

Research efforts are exploring this compound and its analogs as potential scaffolds for developing treatments for other CNS disorders, such as cocaine and methamphetamine addiction [4]. The (2S,3S)-enantiomer of this compound is considered a particularly viable and promising candidate for future clinical development [4].

References

- 1. - Wikipedia this compound [web.archive.org]

- 2. A Review of the Neuropharmacology of Bupropion, a Dual ... [pmc.ncbi.nlm.nih.gov]

- 3. Bupropion Guide: Pharmacology... | Psychopharmacology Institute [psychopharmacologyinstitute.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. Physiologically Based Pharmacokinetic Modeling of ... [pmc.ncbi.nlm.nih.gov]

- 6. Bupropion - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

hydroxybupropion nicotinic acetylcholine receptor antagonism

The molecular basis and functional consequences of nAChR antagonism by bupropion and its metabolites have been characterized through various experimental approaches.

Binding Site Identification

Research on the Torpedo californica nAChR, a model muscle-type receptor, has identified two distinct bupropion binding sites within the receptor's transmembrane domain [1]:

- A high-affinity site in the ion channel at the M2-9 leucine ring. Binding here physically blocks the ion channel.

- A second site near the extracellular end of the αM1 helix, within a known general anesthetic binding pocket.

The following diagram illustrates the localization of these binding sites on the nAChR.

Detailed Experimental Protocols

Key methodologies from the cited studies are outlined below.

| Experimental Goal | Detailed Protocol & System | Key Findings / Readout |

|---|

| Identify Binding Sites | Photolabeling with [¹²⁵I]SADU-3-72 [1]:

- Incubate Torpedo nAChR-rich membranes with the photoreactive bupropion analog in resting or desensitized states.

- Expose to UV light to covalently crosslink the ligand to its binding site.

- Digest labeled nAChR subunits with endoproteinase Glu-C.

- Analyze peptide fragments to identify photolabeled residues. | Localized photolabeling to peptide fragments containing M2-9 leucine (ion channel) and αTyr213 in αM1 (allosteric site). | | Characterize Inhibition Mechanisms | Two-Electrode Voltage Clamp (TEVC) Electrophysiology [2]:

- Express adult mouse muscle-type (α1, β1, δ, ε) AChRs in Xenopus laevis oocytes.

- Record macroscopic currents in response to ACh application.

- Apply bupropion to the resting/activatable state (co-application with ACh) or to the open state (after ACh-gating). | Bupropion inhibited ACh-induced currents, showing higher potency in the resting state. It impaired channel opening and increased the rate of desensitization. | | Assess Functional Antagonism in Vivo | Nicotine Conditioned Place Preference (CPP) in Mice [3]:

- Pre-treat mice with bupropion or its metabolites.

- Pair nicotine injections with a distinct contextual chamber.

- Measure the animal's preference for the nicotine-paired chamber vs. the saline-paired chamber. | Bupropion and (2S,3S)-hydroxybupropion pretreatment significantly decreased the development of nicotine-induced place preference. |

Behavioral & Functional Correlates

The nAChR antagonism has clear functional consequences in preclinical models [3]:

- Blockade of Nicotine Reward: Bupropion and (2S,3S)-hydroxybupropion significantly reduce the development of nicotine-induced conditioned place preference, a measure of drug reward.

- Attenuation of Nicotine Withdrawal: These compounds also reverse both somatic and affective signs of nicotine withdrawal in mice.

References

Comprehensive Technical Guide: Stereoselective Disposition of Hydroxybupropion

Introduction to Bupropion and Hydroxybupropion Stereochemistry

Bupropion is clinically administered as a racemic mixture of its R- and S-enantiomers, which introduces complexity in understanding its pharmacokinetics and pharmacodynamics. The metabolism of bupropion creates additional chiral centers, particularly through the formation of its hydroxy metabolite, resulting in distinct diastereomers with different pharmacological properties and disposition characteristics. This compound exists primarily as two diastereomers: (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion, as the (R,S) and (S,R) configurations are sterically hindered and typically not observed [1].

The stereoselective disposition of these compounds is crucial for understanding bupropion's clinical effects and interindividual variability. Evidence from preclinical studies demonstrates that the pharmacological activity of bupropion metabolites is highly stereospecific, with (S,S)-hydroxybupropion showing significantly greater potency in various models compared to its (R,R)-counterpart [2]. This technical guide comprehensively examines the stereoselective disposition of this compound, integrating current research findings, analytical methodologies, and clinical implications for drug development professionals and researchers.

Structural Fundamentals and Stereochemical Relationships

The stereochemical complexity of bupropion and its metabolites begins with the parent compound, which contains one chiral center. Upon metabolic transformation, additional chiral centers are introduced, creating complex relationships between the different molecular species:

Structural relationships and metabolic pathways of bupropion stereoisomers

This structural framework demonstrates how a single racemic parent drug gives rise to multiple stereochemically distinct metabolites, each with potentially different pharmacological profiles, clearance mechanisms, and tissue distribution patterns. Understanding these relationships is fundamental to interpreting the stereoselective disposition data discussed in subsequent sections.

Quantitative Stereoselective Disposition Data

Plasma and Tissue Exposure Ratios

Table 1: Stereoselective Exposure Parameters of Bupropion and Metabolites in Human Plasma

| Compound | Plasma AUC Ratio (Relative to R-BUP) | Cmax Ratio (Relative to R-BUP) | Half-Life (hours) | Reference |

|---|---|---|---|---|

| R-Bupropion | 1.0 (reference) | 1.0 (reference) | 34.6 ± 52.1 | [3] |

| S-Bupropion | 0.45 | 0.45 | 19.9 ± 13.3 | [3] |

| (R,R)-OHB | 5.2 | 5.4 | 48.7 ± 29.4 | [3] [4] |

| (S,S)-OHB | 0.08 | 0.06 | 34.8 ± 14.4 | [3] [4] |

Research demonstrates marked stereoselectivity in this compound disposition, with (R,R)-hydroxybupropion achieving 5.2-fold higher plasma exposure compared to R-bupropion, while (S,S)-hydroxybupropion exposure is substantially lower at only 8% of the R-bupropion level [3]. This differential exposure results from both stereoselective metabolism and elimination. The (R,R)-diastereomer shows an elimination half-life approximately 40% longer than the (S,S)-diastereomer, contributing to its accumulation [4].

In rat models, brain-to-plasma unbound concentration ratios (Kp,uu) of this compound diastereomers demonstrate time-dependent changes, suggesting active carrier-mediated transport at the blood-brain barrier and/or within-brain metabolism [5]. Between 4-6 hours post-dose, Kp,uu values were approximately 1 for this compound metabolites, indicating equilibrium between plasma and brain compartments, unlike the parent bupropion enantiomers which showed Kp,uu values <1 [5].

Metabolic Clearance Parameters

Table 2: Stereoselective Formation and Elimination Parameters of this compound

| Parameter | (R,R)-OHB | (S,S)-OHB | Ratio (RR/SS) | Reference |

|---|---|---|---|---|

| Formation Clearance | Moderate | Higher than RR | ~0.3 | [6] [1] |

| Elimination Rate | Slower | Faster | - | [4] |

| Fraction of Bupropion Clearance | 34% (R-BUP) | 12% (S-BUP) | 2.8 | [6] |

| Enzymatic Regulation | CYP2B6 | CYP2B6 (3x faster for S-BUP) | - | [1] |

The fraction of bupropion clearance accounted for by this compound formation shows significant stereoselectivity, with approximately 34% of R-bupropion clearance and only 12% of S-bupropion clearance occurring via this pathway [6]. This differential contributes substantially to the observed exposure differences and has important implications for predicting drug-drug interactions in patients receiving bupropion therapy.

Metabolic Pathways and Enzymology

The metabolism of bupropion to this compound involves complex enzymatic processes that exhibit marked stereoselectivity. The primary enzyme responsible for bupropion hydroxylation is cytochrome P450 2B6 (CYP2B6), which demonstrates preferential activity toward specific enantiomers [1]. Research indicates that CYP2B6-mediated hydroxylation occurs approximately three times faster for (S)-bupropion compared to (R)-bupropion [1]. This stereoselectivity in formation contributes significantly to the observed disposition differences between the diastereomers.

Beyond hepatic metabolism, recent evidence indicates that extrahepatic tissues contribute to the stereoselective metabolism of bupropion. Studies utilizing cellular fractions from human intestine demonstrate striking stereoselective reduction of bupropion, suggesting that first-pass intestinal metabolism may play a previously underappreciated role in the overall stereoselective disposition of bupropion and its metabolites [2]. This finding has important implications for predicting bioavailability and drug-drug interactions, particularly for orally administered bupropion formulations.

The metabolic pathway involves an initial hydroxylation of the tert-butyl group by CYP2B6, followed by spontaneous cyclization to form the morpholinol structure of this compound [2]. Only the (2R,3R) and (2S,3S) diastereomers are observed in significant quantities, as the (R,S) and (S,R) configurations are sterically hindered and not typically detected in biological systems [1].

Analytical Methodologies for Stereoselective Quantification

Advanced Chromatographic Techniques

Table 3: Analytical Methods for Stereoselective Quantification of this compound

| Method Component | Specifications | Performance Characteristics | Reference |

|---|---|---|---|

| Chromatographic Column | α1-acid glycoprotein; Lux Cellulose-3; AGP | Enantiomer separation | [1] [7] [4] |

| Mobile Phase | Gradient: methanol/acetonitrile/ammonium bicarbonate/ammonium hydroxide | Peak resolution | [7] |

| Detection System | LC-MS/MS with ESI+ and MRM | High sensitivity and specificity | [7] [1] |

| Quantification Range | 0.3-200 ng/mL (BUP); 0.3-1000 ng/mL (OHB) | Linear response | [7] |

| Sample Volume | 50 μL human plasma | Suitable for clinical studies | [7] |

| Extraction Efficiency | ≥70% for all analytes | Reliable recovery | [7] |

The development of robust stereoselective analytical methods has been crucial for advancing understanding of this compound disposition. Modern methods typically utilize specialized chiral columns coupled with tandem mass spectrometry to achieve the necessary sensitivity and specificity for quantifying individual diastereomers in biological matrices [7] [1] [4]. These methods must successfully resolve the diastereomers while maintaining efficiency for high-throughput applications in clinical research settings.

A particularly advanced method described in the literature utilizes a Lux 3μ Cellulose-3 column with gradient elution using methanol:acetonitrile:ammonium bicarbonate:ammonium hydroxide, achieving baseline separation of all stereoisomers of bupropion and its metabolites with a limit of quantification of 0.3 ng/mL for this compound diastereomers [7]. This sensitivity enables detailed pharmacokinetic characterization even at low concentrations encountered in single-dose studies or in poor metabolizer populations.

Method Validation Parameters

Comprehensive validation of stereoselective methods includes assessment of precision (intra-day and inter-day CV% <15%), accuracy (85-115%), extraction efficiency (≥70%), and stability under various storage and processing conditions [7] [4]. The potential for racemization during sample processing and analysis must be rigorously evaluated, as bupropion enantiomers have been shown to racemize under physiological conditions, while this compound diastereomers exhibit greater stability [1].

Pharmacological and Clinical Implications

Stereoselective Pharmacological Activity

The stereoselective disposition of this compound has profound implications for its pharmacological effects, as significant differences exist in the activity profiles of the individual diastereomers. Preclinical studies demonstrate that (S,S)-hydroxybupropion possesses substantially greater pharmacological potency compared to the (R,R)-diastereomer across multiple therapeutic targets:

- In assays measuring inhibition of dopamine and norepinephrine uptake, (S,S)-hydroxybupropion exhibited IC50 values approximately 12- and 19-fold lower, respectively, than (R,R)-hydroxybupropion [2]

- (S,S)-hydroxybupropion shows comparable or greater potency than racemic bupropion in mouse models of depression and in antagonizing acute nicotine effects [8] [2]

- Despite its lower plasma exposure, (S,S)-hydroxybupropion is now considered the primary active metabolite responsible for bupropion's therapeutic effects [4]

This disconnect between exposure and activity presents both challenges and opportunities for drug development. While (R,R)-hydroxybupropion achieves higher systemic exposure, its lower potency may limit its therapeutic contribution, whereas the more potent (S,S)-diastereomer may drive efficacy despite lower concentration.

Impact on Drug-Drug Interactions

The stereoselective disposition of this compound significantly influences bupropion's drug interaction profile, particularly its potent inhibition of CYP2D6. Recent research demonstrates that bupropion's metabolites, including this compound, play a crucial role in this clinically important interaction:

- This compound diastereomers contribute to the strong clinical inhibition of CYP2D6, with the extent of inhibition varying between diastereomers [9]

- Accurate prediction of clinical CYP2D6 inhibition requires accounting for the combined effect of all bupropion metabolites and their stereoisomers [9]

- The inhibition of CYP2D6 is stereospecific, with differential inhibitory potency observed between diastereomers [2]

These findings illustrate the importance of considering metabolite stereochemistry when predicting and managing drug-drug interactions in clinical practice, particularly for drugs like bupropion that generate multiple active metabolites with stereoselective disposition.

Experimental Protocols for Key Assessments

In Vitro Metabolic Incubation Protocol

Objective: To characterize stereoselective metabolism of bupropion to this compound in human liver microsomes [2] [6].

Materials and Reagents:

- Racemic bupropion, individual enantiomers, and metabolite standards

- Pooled human liver microsomes (0.5-1.0 mg/mL protein concentration)

- NADPH regenerating system

- Phosphate buffer (100 mM, pH 7.4)

- Termination solution (acetonitrile with internal standard)

Procedure:

- Prepare incubation mixture containing microsomes and bupropion substrate in phosphate buffer

- Pre-incubate for 5 minutes at 37°C with shaking

- Initiate reaction by adding NADPH regenerating system

- Incubate for appropriate time points (typically 0-60 minutes)

- Terminate reactions with ice-cold acetonitrile

- Centrifuge to remove precipitated protein

- Analyze supernatant using stereoselective LC-MS/MS method

Key Parameters:

- Maintain linearity with respect to protein concentration and time

- Use substrate concentrations spanning anticipated Km values

- Include controls without NADPH to assess non-enzymatic degradation

- Assess potential racemization under incubation conditions

In Vivo Pharmacokinetic Study Design

Objective: To characterize stereoselective pharmacokinetics of this compound diastereomers in human subjects [3] [7].

Study Population: Healthy volunteers or patient populations of interest (e.g., CYP2B6 genetic variants)

Dosing and Sampling:

- Administer single oral dose of racemic bupropion (100-150 mg)

- Collect serial blood samples pre-dose and up to 72 hours post-dose

- Process plasma samples by centrifugation and store at -80°C until analysis

- Consider urine collection for determination of formation clearances

Analytical Method:

- Employ validated stereoselective LC-MS/MS method

- Quantify all stereoisomers of bupropion and metabolites

- Demonstrate adequate sensitivity for terminal phase quantification

Data Analysis:

- Calculate pharmacokinetic parameters using noncompartmental methods

- Determine AUC, Cmax, Tmax, t1/2 for each diastereomer

- Compute metabolite-to-parent ratios for each stereoisomer pair

- Compare exposure ratios between diastereomers

Conclusion and Future Perspectives

The stereoselective disposition of this compound represents a compelling example of how chiral considerations significantly impact drug metabolism, pharmacological activity, and clinical outcomes. The substantial differences in exposure, distribution, and activity between the (R,R) and (S,S) diastereomers highlight the limitations of achiral bioanalysis and the importance of stereoselective assessment in drug development.

Future research directions should focus on further elucidating the transport mechanisms responsible for the observed tissue distribution patterns, particularly at the blood-brain barrier where this compound may exert its primary therapeutic effects. Additionally, more comprehensive evaluation of the pharmacogenomic factors influencing stereoselective metabolism and disposition may help explain the substantial interindividual variability observed in clinical response to bupropion therapy.

References

- 1. Stereoselective analysis of bupropion and ... [sciencedirect.com]

- 2. Stereoselective Metabolism of Bupropion to Active ... [sciencedirect.com]

- 3. Use of Enantiomeric Bupropion and this compound to ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a high-throughput ... [sciencedirect.com]

- 5. Characterization of the Stereoselective Disposition ... [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective Metabolism of Bupropion to OH- ... [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective method to quantify bupropion and its three ... [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of In Vitro and In Vivo Profiles ... [pmc.ncbi.nlm.nih.gov]

- 9. The strong clinical interaction between bupropion and ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Hydroxybupropion Formation from Bupropion First-Pass Metabolism

Introduction and Metabolic Pathway Overview

Bupropion undergoes extensive first-pass metabolism primarily in the liver, with CYP2B6 serving as the principal enzyme responsible for its bioactivation to hydroxybupropion. Following oral administration, bupropion is rapidly absorbed from the gastrointestinal tract but experiences significant presystemic metabolism, resulting in limited systemic bioavailability of the parent drug. The transformation to this compound represents the primary metabolic pathway, with this metabolite reaching plasma concentrations that substantially exceed those of bupropion itself at steady state. The metabolic fate of bupropion involves multiple parallel pathways mediated by distinct enzyme systems, including cytochrome P450 enzymes and carbonyl reductases, yielding several pharmacologically active metabolites that contribute to its overall clinical effects. [1] [2]

The following diagram illustrates the complete metabolic pathway of bupropion, highlighting the formation of this compound and other metabolites through various enzymatic processes:

Figure 1: Comprehensive Metabolic Pathway of Bupropion and Enzyme Systems

Quantitative Pharmacokinetics of Bupropion and Metabolites

Exposure and Elimination Parameters

The relative exposure and elimination half-lives of bupropion and its major metabolites demonstrate why this compound is considered the primary pharmacologically active species despite being a metabolite. After oral administration, this compound exhibits an area under the curve (AUC) that is approximately 20 times greater than that of the parent bupropion, with a substantially longer elimination half-life that supports once-daily dosing regimens. The table below summarizes the key pharmacokinetic parameters for bupropion and its active metabolites:

Table 1: Pharmacokinetic Parameters of Bupropion and Its Active Metabolites

| Compound | AUC Relative to Bupropion | Elimination Half-Life (hours) | Cmax Relative to Bupropion | Time to Steady-State |

|---|---|---|---|---|

| Bupropion | 1.0 | 10.8 | 1.0 | 3-4 days |

| This compound | 16-20 | 15-25 | 4-7 | 8 days |

| Threohydrobupropion | 11.2 | 31 | Not specified | Not specified |

| Erythrohydrobupropion | 2.5 | 22 | Not specified | Not specified |

The extensive conversion of bupropion to this compound is evidenced by pharmacokinetic studies showing that this compound plasma concentrations reach levels 4-7 times higher than bupropion at peak (Cmax) and maintain 16-20 times greater overall exposure (AUC). This significant accumulation occurs because this compound has a substantially longer elimination half-life (15-25 hours) compared to bupropion (approximately 10.8 hours), allowing it to reach steady-state concentrations within approximately eight days of repeated dosing. The combination of extensive formation and reduced clearance of this compound means that from a pharmacokinetic perspective, bupropion functions largely as a prodrug to this compound, particularly with chronic dosing. [1]

Enzyme Kinetics and Metabolic Parameters

The formation kinetics of this compound and other metabolites have been characterized through in vitro studies using human liver microsomes and recombinant enzyme systems. These investigations have quantified the enzymatic parameters for the major metabolic pathways, providing insight into the relative contribution of each transformation to overall bupropion clearance:

Table 2: Enzyme Kinetic Parameters for Bupropion Metabolism

| Metabolic Pathway | Enzyme(s) Involved | Vmax (pmol/min/mg protein) | Km (μM) | Fraction of Total Clearance |

|---|---|---|---|---|

| This compound formation | CYP2B6 | 3623 | 89 | 21% (racemic) |

| Threohydrobupropion formation | Carbonyl reductase/11β-HSD1 | 98.4 | 186.3 | 50% (R-bupropion), 82% (S-bupropion) |

| Erythrohydrobupropion formation | Carbonyl reductase/11β-HSD1 | 2.6 | 41.4 | 8% (R-bupropion), 4% (S-bupropion) |

| 4′-OH-bupropion formation | CYP2C19 | Not specified | Not specified | 8% (R-bupropion), 2% (S-bupropion) |

The fraction metabolized (fm) data demonstrate that different metabolic pathways dominate for each bupropion enantiomer. While CYP2B6-mediated hydroxylation accounts for approximately 21% of racemic bupropion clearance, carbonyl reduction represents the predominant clearance pathway, especially for S-bupropion where it constitutes approximately 86% of total elimination. The stereoselective metabolism of bupropion enantiomers explains the observed in vivo exposure ratios, with R-bupropion concentrations being 3- to 6-fold higher than S-bupropion in humans due to differential metabolic clearance. [4]

Stereoselective Metabolism and Chirality

Stereochemical Considerations in Bupropion Metabolism

Bupropion is administered clinically as a racemic mixture containing both R- and S-enantiomers, which undergo distinct metabolic fates resulting in stereoselective pharmacokinetics. The introduction of a second chiral center during the formation of this compound creates the potential for four stereoisomers, but in humans, only (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion are formed due to steric hindrance that prevents the formation of the cis-diastereomers. This stereoselective metabolism leads to dramatically different exposure patterns between the stereoisomers, with R,R-hydroxybupropion exposures being 15- to 65-fold higher than S,S-hydroxybupropion in clinical studies. Despite its lower exposure, S,S-hydroxybupropion is believed to be primarily responsible for bupropion's smoking cessation activity, demonstrating that stereochemical considerations are essential for understanding its pharmacodynamics. [1] [4]

The following diagram illustrates the stereoselective metabolic pathways of bupropion enantiomers and their resulting active metabolites:

Figure 2: Stereoselective Metabolic Pathways of Bupropion Enantiomers

Pharmacological Implications of Stereochemistry

The stereochemical configuration of bupropion metabolites significantly influences their pharmacological activity and potential of causing adverse effects. S,S-hydroxybupropion demonstrates greater potency as a norepinephrine reuptake inhibitor (IC50 = 0.24 μM) compared to R,R-hydroxybupropion (IC50 = 9.9 μM), while both bupropion and S,S-hydroxybupropion show similar potency for dopamine reuptake inhibition (IC50 = 0.66 μM and 0.63 μM, respectively). Additionally, the stereoisomers exhibit differential activity as nicotinic acetylcholine receptor antagonists, with S,S-hydroxybupropion being more potent at α4β2 receptors (IC50 = 3.3 μM) compared to bupropion (IC50 = 12 μM) and R,R-hydroxybupropion (IC50 = 31 μM). These substantial differences in pharmacological potency based on stereochemistry underscore the importance of considering chiral aspects in drug development and clinical use of bupropion. [1] [5]

Experimental Methods for Studying Bupropion Metabolism

In Vitro Metabolic Stability Assays

The investigation of bupropion metabolism and this compound formation typically begins with in vitro systems such as human liver microsomes (HLMs), recombinant CYP enzymes, or hepatocytes. The standard protocol involves incubating bupropion (typically at 10-100 μM concentration) with pooled HLMs (0.1-1.0 mg protein/mL) in phosphate buffer (pH 7.4) containing an NADPH-regenerating system at 37°C. Aliquots are taken at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by transferring to acetonitrile. Samples are then centrifuged, and the supernatant is analyzed using LC-MS/MS to quantify bupropion depletion and metabolite formation. This approach allows researchers to determine metabolic clearance rates and identify the specific enzymes responsible for bupropion metabolism through chemical inhibition or antibody inhibition studies. [4] [6]

For enzyme kinetic studies, bupropion concentrations are varied (typically from 1-500 μM) to determine Km and Vmax values for metabolite formation. These parameters are essential for predicting in vivo clearance and potential drug-drug interactions. Reaction conditions are optimized to ensure linearity with time and protein concentration, and specific chemical inhibitors or inhibitory antibodies against individual CYP enzymes (e.g., CYP2B6, CYP2C19) are employed to determine the fraction metabolized by each pathway. The intrinsic clearance (CLint) is calculated as Vmax/Km for each metabolic pathway, providing critical data for physiologically-based pharmacokinetic (PBPK) modeling. [3] [4]

LC-MS/MS Analytical Methods

The quantification of bupropion and its metabolites in biological matrices requires sensitive and selective analytical methods. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method represents the current gold standard for simultaneous quantification of bupropion, this compound, threohydrobupropion, and erythrohydrobupropion. The typical sample preparation involves protein precipitation with acetonitrile or methanol containing stable isotope-labeled internal standards (e.g., bupropion-d9, this compound-d6). Chromatographic separation is achieved using reverse-phase C18 columns with gradient elution employing mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid. [4] [6]

Mass spectrometric detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The specific MRM transitions for each analyte are optimized for sensitivity and selectivity: bupropion (m/z 240→184), this compound (m/z 256→238), threohydrobupropion (m/z 242→168), and erythrohydrobupropion (m/z 242→168). The method is typically validated over a concentration range of 0.1-500 ng/mL for each analyte, with precision and accuracy within ±15% of nominal values. For stereoselective analysis, chiral chromatography conditions are employed to resolve the individual enantiomers of bupropion and its metabolites, requiring specialized chiral stationary phases or derivatization with chiral reagents. [4] [6]

Drug-Drug Interaction Potential

Bupropion as a Victim of Drug-Drug Interactions

As a substrate primarily metabolized by CYP2B6, bupropion is susceptible to interactions with drugs that inhibit or induce this enzyme. Strong CYP2B6 inhibitors such as clopidogrel and ticlopidine can increase bupropion exposure by 60% and 61%, respectively, while concurrently decreasing this compound formation. Conversely, CYP2B6 inducers like rifampin and ritonavir can decrease bupropion exposure by up to 57%, potentially reducing clinical efficacy. The interaction potential extends to CYP2C19, with inhibitors such as fluvoxamine increasing bupropion exposure, particularly in individuals with functional CYP2B6 variants. These interactions necessitate careful consideration when co-prescribing bupropion with other medications that affect CYP2B6 or CYP2C19 activity. [7] [2]

Bupropion as a Perpetrator of Drug-Drug Interactions

Despite being a weak CYP2D6 inhibitor itself, bupropion significantly increases exposure to CYP2D6 substrates such as desipramine (5-fold increase), dextromethorphan (5.1- to 7.2-fold increase), and nebivolol through its active metabolites. This compound, threohydrobupropion, and erythrohydrobupropion collectively contribute to potent CYP2D6 inhibition, with the inhibitory potency from strongest to weakest being this compound > threohydrobupropion > erythrohydrobupropion > bupropion. This metabolite-mediated inhibition presents a complex DDI profile that static models often underestimate, requiring PBPK modeling approaches that incorporate the inhibitory metabolites for accurate DDI prediction. The clinical significance of these interactions necessitates caution when combining bupropion with medications metabolized primarily by CYP2D6, particularly those with a narrow therapeutic index. [3] [5]

Clinical Implications and Pharmacological Activity

Contribution to Overall Pharmacological Effects

This compound is considered the primary active species responsible for bupropion's clinical effects due to its substantially higher systemic exposure compared to the parent drug. While bupropion itself functions as a dopamine and norepinephrine reuptake inhibitor, this compound contributes significantly to the overall pharmacological profile, particularly as a norepinephrine reuptake inhibitor and nicotinic acetylcholine receptor antagonist. The table below compares the pharmacological activity of bupropion and its major metabolites across key molecular targets:

Table 3: Pharmacological Activity of Bupropion and Its Metabolites

| Compound | DAT Inhibition (IC50, μM) | NET Inhibition (IC50, μM) | nAChR Antagonism (IC50, μM) | Contribution to Efficacy | Association with Adverse Effects |

|---|---|---|---|---|---|

| Bupropion | 0.66 | 1.85 | 1.8-12 (varies by subtype) | Antidepressant effects | Lower seizure risk vs. metabolites |

| R,R-Hydroxybupropion | Inactive | 9.9 | 6.5-31 (varies by subtype) | Limited | Not specified |

| S,S-Hydroxybupropion | 0.63 | 0.24 | 11-28 (varies by subtype) | Smoking cessation | Higher seizure risk |

| Threohydrobupropion | 47 (rat) | 16 (rat) | 14 (rat) | Associated with dry mouth | Lower seizure risk |

| Erythrohydrobupropion | No data | No data | No data | Associated with insomnia | Not specified |

Clinical evidence supports the importance of this compound in bupropion's efficacy, particularly for smoking cessation, where this compound concentrations rather than bupropion itself are predictive of treatment success. In contrast, bupropion concentrations may correlate more closely with antidepressant response. Regarding safety, this compound is significantly more likely to cause seizures than the parent drug or the reduced metabolites, while specific adverse effects like dry mouth and insomnia correlate with threohydrobupropion and erythrohydrobupropion concentrations, respectively. This differential contribution to efficacy and safety underscores the importance of considering metabolite profiles in both drug development and clinical use. [4] [2]

Sources of Variability in this compound Exposure

Multiple factors contribute to the interindividual variability observed in this compound exposure following bupropion administration. Genetic polymorphisms in CYP2B6 significantly impact this compound formation, with poor metabolizers (e.g., carriers of CYP2B6*6 allele) showing approximately 31% lower this compound to bupropion AUC ratios compared to normal metabolizers. Conversely, rapid metabolizers may exhibit 153% higher metabolite to parent ratios, potentially altering both efficacy and safety profiles. Additionally, physiological conditions such as pregnancy can increase this compound clearance by up to 30.8%, potentially reducing overall exposure. [7] [8]

Hepatic impairment significantly affects bupropion disposition, necessitating dose reductions of up to 50% in patients with substantial liver dysfunction. While renal impairment has less impact on parent drug clearance, the reduced elimination of bupropion metabolites may alter the overall safety profile in these patients. Demographic factors such as age and sex may also contribute to variability in this compound exposure, though these effects are generally less pronounced than genetic and pathophysiological factors. Understanding these sources of variability is essential for optimizing bupropion therapy across diverse patient populations. [2] [8]

Conclusion

References

- 1. This compound [en.wikipedia.org]

- 2. Bupropion - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Prediction of Drug-Drug Interactions with Bupropion and Its ... [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Metabolism of Bupropion to OH- ... [pmc.ncbi.nlm.nih.gov]

- 5. The strong clinical interaction between bupropion and ... [sciencedirect.com]

- 6. Validation of a liquid chromatography–mass spectrometry ... [sciencedirect.com]

- 7. Physiologically Based Pharmacokinetic Modeling of ... [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Bupropion and Its Pharmacologically ... [sciencedirect.com]

Relative Plasma Exposure (AUC) of Bupropion and Metabolites

| Compound | AUC Relative to Bupropion | Key Pharmacokinetic Characteristics |

|---|---|---|

| Bupropion (parent drug) | 1 (reference) | Short half-life (~11-14 hours); extensive first-pass metabolism [1] [2] |

| Hydroxybupropion (racemic) | 16 - 20 times higher [1] | Major active metabolite; longer half-life (~20 hours); primary driver of clinical effects [1] |

| Threohydrobupropion | 11.2 times higher [1] | Active metabolite; longest half-life (~31 hours) [1] |

| Erythrohydrobupropion | 2.5 times higher [1] | Active metabolite [1] |

Stereoselective Pharmacokinetics of Enantiomers

Bupropion's metabolism is stereoselective, meaning its chiral enantiomers and metabolite diastereomers are handled differently by the body. After a single 100 mg oral dose of racemic bupropion in healthy volunteers, the plasma exposure ratios were as follows [3]:

| Stereoisomer Pair | AUC Ratio (Form 1 / Form 2) |

|---|---|

| (2R,3R)-hydroxybupropion / (2S,3S)-hydroxybupropion | ~65 |

| R-bupropion / S-bupropion | ~6 |

| (1S,2R)-erythrohydrobupropion / (1R,2S)-erythrohydrobupropion | ~6 |

| (1R,2R)-threohydrobupropion / (1S,2S)-threohydrobupropion | ~0.5 |

These ratios indicate that the body processes these mirror-image molecules at different rates, which can influence overall drug effect and interactions [3]. The (2R,3R) enantiomer of this compound shows much greater systemic exposure than its (2S,3S) counterpart [3].

Metabolic Pathway of Bupropion

The following diagram illustrates the primary metabolic pathways of bupropion and the enzymes responsible.

Bupropion is primarily metabolized in the liver [1] [4]:

- Formation of this compound: The cytochrome P450 enzyme CYP2B6 is primarily responsible for the 4-hydroxylation of bupropion, leading to the formation of this compound diastereomers [1] [3].

- Formation of Amino Alcohol Metabolites: Enzymes including 11β-hydroxysteroid dehydrogenase 1 and other carbonyl reductases reduce bupropion to form the diastereomeric metabolites threohydrobupropion and erythrohydrobupropion [3].

Research and Clinical Implications

- Bupropion as a Prodrug: The high plasma levels and pharmacological activity of this compound suggest that bupropion's clinical effects are largely mediated by this metabolite, making bupropion function significantly as a prodrug [1] [5].

- Impact on Drug-Drug Interactions (DDIs): The high exposure and long half-lives of the metabolites, particularly this compound and threohydrobupropion, are responsible for the clinically significant pharmacokinetic DDIs between bupropion and CYP2D6 substrates [3].

- Interindividual Variability: Genetic polymorphisms in the CYP2B6 gene can cause substantial variability in the formation of this compound, contributing to differences in clinical response and side effects among individuals [6] [7].

Experimental Protocol for Stereoselective PK Analysis

A typical clinical study design to characterize the stereoselective pharmacokinetics involves [3] [8]:

- Study Population: Healthy volunteers (n=15).

- Dosing: A single oral dose of 100 mg immediate-release racemic bupropion.

- Sample Collection: Plasma and urine samples are collected at predetermined time points post-dosing.

- Bioanalysis: Concentrations of bupropion enantiomers and metabolite diastereomers are quantified using validated chiral and achiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This allows for the separation and simultaneous quantification of the different stereoisomers.

- Data Analysis: Non-compartmental analysis is performed to determine key pharmacokinetic parameters (AUC, C~max~, t~max~, t~1/2~, CL~renal~). Single-dose data can also be used to model and predict steady-state exposure.

References

- 1. This compound [en.wikipedia.org]

- 2. Pharmacokinetics of bupropion, a novel antidepressant ... [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Plasma Pharmacokinetics and Urinary Excretion of ... [pmc.ncbi.nlm.nih.gov]

- 4. Bupropion: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. Pharmacokinetics and Pharmacogenomics of Bupropion ... [link.springer.com]

- 7. Bupropion and 4-OH-bupropion pharmacokinetics in ... [journals.lww.com]

- 8. Chiral Plasma Pharmacokinetics and Urinary Excretion of ... [sciencedirect.com]

Comprehensive Application Note: Stereoselective LC-MS/MS Quantification of Hydroxybupropion and Related Metabolites in Human Plasma

Introduction

Bupropion is an antidepressant and smoking cessation aid administered as a racemic mixture. Its pharmacokinetic profile is complex due to extensive metabolism into active metabolites, primarily hydroxybupropion, threohydrobupropion, and erythrohydrobupropion [1] [2]. This compound, the major active metabolite, exhibits exposure levels up to 20 times greater than the parent drug and is considered pivotal for bupropion's therapeutic effects [2] [3]. Understanding its pharmacokinetics requires precise bioanalytical methods.

Stereoselectivity significantly influences bupropion and its metabolites' disposition. This compound contains two chiral centers but exists in human plasma primarily as two diastereomers—(R,R)-hydroxybupropion and (S,S)-hydroxybupropion—due to steric hindrance [1] [3]. These enantiomers demonstrate distinct pharmacokinetics and pharmacological activity. (S,S)-hydroxybupropion is notably more pharmacologically active, acting as a potent norepinephrine reuptake inhibitor and nicotinic acetylcholine receptor antagonist, despite being the minor enantiomer [1] [4] [3]. Conventional achiral assays fail to resolve these stereoisomers, potentially misrepresenting clinical pharmacokinetics and drug-drug interaction risks [1]. This note details a validated stereoselective LC-MS/MS method for quantifying bupropion and its metabolite enantiomers in human plasma.

Materials and Methods

Chemicals and Reagents

- Analytes and Standards: racemic Bupropion HCl, racemic this compound, racemic threohydrobupropion, and racemic erythrohydrobupropion. Obtain enantiopure standards, including (R)-bupropion, (S)-bupropion, (R,R)-hydroxybupropion, and (S,S)-hydroxybupropion, from specialized suppliers (e.g., Toronto Research Chemicals) [1] [2].

- Internal Standards (IS): Use deuterated analogs for optimal accuracy: bupropion-d9, this compound-d6, threohydrobupropion-d9, and erythrohydrobupropion-d9 [1].

- Biological Matrix: Drug-free human plasma from approved sources (e.g., American Red Cross, Biologic Specialty Corp.), collected with anticoagulants like acid citrate dextrose or tri-K EDTA [1] [2].

- Solvents and Reagents: HPLC-grade or LC-MS-grade methanol, acetonitrile, water, ammonium formate, ammonium bicarbonate, formic acid, and trichloroacetic acid (TCA) [1] [5].

Preparation of Standard Solutions

- Stock Solutions: Prepare separate methanolic stock solutions (e.g., 1 mg/mL) for each analyte (racemic and enantiopure) and internal standard. Store at -80°C [1].

- Working Solutions: Dilute stock solutions with water or methanol to prepare analyte-specific working concentrations. For example, prepare bupropion (R and S) working stocks at 50, 500, and 5000 ng/mL [1].

- Calibrators and Quality Controls (QC): Spike working solutions into blank human plasma to create calibration curves (e.g., 0.5–500 ng/mL for bupropion enantiomers) and QC samples at low, medium, and high concentrations [1].

Sample Preparation Procedure

Protein Precipitation (PPT) is a robust and high-throughput sample preparation method suitable for this assay [1] [6].

- Aliquot: Transfer 50 μL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube [1].

- Add Internal Standard: Add 10 μL of the working internal standard solution (prepared in methanol or water) [1].

- Precipitate Proteins: Add 150 μL of 20% w/v trichloroacetic acid (TCA) in water [1]. Alternatives include cold acetonitrile or methanol, but TCA offers efficient protein removal and high analyte recovery [1] [6].

- Vortex and Centrifuge: Vortex-mix vigorously for 1–2 minutes, then centrifuge at >14,000 × g for 5–10 minutes to pellet precipitated proteins.

- Collect Supernatant: Carefully transfer the clear supernatant to an autosampler vial or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following conditions have been successfully applied for stereoselective separation [1]:

Liquid Chromatography (LC):

- Column: α1-Acid Glycoprotein (AGP) chiral column (e.g., 50 mm × 2.0 mm, 5 μm). Alternative: Lux Cellulose-3 column [1] [7].

- Mobile Phase: Combination of aqueous buffer and organic modifier.

- Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0.0 | 90% | 10% | 0.3 | | 2.0 | 90% | 10% | 0.3 | | 8.0 | 50% | 50% | 0.3 | | 8.1 | 10% | 90% | 0.3 | | 10.0 | 10% | 90% | 0.3 | | 10.1 | 90% | 10% | 0.3 | | 12.0 | 90% | 10% | 0.3 |

- Column Temperature: 30–40°C.

- Injection Volume: 5–10 μL.

Tandem Mass Spectrometry (MS/MS):

- Ion Source: Electrospray Ionization (ESI) in positive ion mode [1] [7].

- Source Parameters: Capillary voltage: 3.5 kV; Source temperature: 400°C; Desolvation gas flow: 800 L/hr.

- Data Acquisition: Multiple Reaction Monitoring (MRM). Key MRM transitions are [1]: | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | (R)- & (S)-Bupropion | 240.1 | 184.1 | 15 | | (R,R)- & (S,S)-Hydroxybupropion | 256.1 | 238.1 | 12 | | threohydrobupropion Enantiomers | 242.2 | 129.1 | 25 | | erythrohydrobupropion Enantiomers | 242.2 | 129.1 | 25 | | Bupropion-d9 (IS) | 249.2 | 193.1 | 15 | | this compound-d6 (IS) | 262.1 | 244.1 | 12 |

Experimental Workflow

The following diagram outlines the complete experimental workflow, from sample collection to data analysis.

Method Validation Results

The described method was validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below [1] [7].

Table 1: Assay Validation Parameters for Bupropion and Metabolite Enantiomers

| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Extraction Efficiency |

|---|---|---|---|---|---|---|---|

| (R)- & (S)-Bupropion | 0.5 | 0.5 - 500 | ≤ 12% | 88 - 112% | ≤ 12% | 88 - 112% | ≥ 70% |

| (R,R)- & (S,S)-Hydroxybupropion | 2.0 | 2.0 - 2000 | ≤ 12% | 88 - 112% | ≤ 12% | 88 - 112% | ≥ 70% |

| threohydrobupropion Enantiomers | 1.0 | 1.0 - 1000 | ≤ 12% | 88 - 112% | ≤ 12% | 88 - 112% | ≥ 70% |

| erythrohydrobupropion Enantiomers | 1.0 | 1.0 - 1000 | ≤ 12% | 88 - 112% | ≤ 12% | 88 - 112% | ≥ 70% |

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation [1] [7].

Additional Validation Findings:

- Specificity: No significant interference from plasma matrix components at the retention times of all analytes and the IS [1].

- Stability: All analytes were stable in plasma after three freeze-thaw cycles at -80°C and in the autosampler at 4°C for at least 48 hours [1].

- Matrix Effects: Consistent and reproducible matrix effects were observed, effectively compensated by the use of stable isotope-labeled internal standards [1] [6].

Application in Clinical Pharmacokinetics

This validated method has been successfully applied to characterize the stereoselective pharmacokinetics of bupropion and its metabolites in healthy volunteers following a single oral dose [2].

Table 2: Representative Stereoselective Pharmacokinetic Data in Healthy Adults (n=15) After a Single 100 mg Oral Dose of Racemic Bupropion

| Pharmacokinetic Parameter | (R)-Bupropion | (S)-Bupropion | (R,R)-Hydroxybupropion | (S,S)-Hydroxybupropion | (1R,2R)-/ (1S,2S)-threohydrobupropion | (1R,2S)-/ (1S,2R)-erythrohydrobupropion |

|---|---|---|---|---|---|---|

| AUC Ratio (Enantiomer/Corresponding Enantiomer) | 1 | ~1/6 [2] | 1 | ~1/65 [2] | 1 | ~1/4 [2] |

| Cmax Ratio (Enantiomer/Corresponding Enantiomer) | 1 | ~1/35 [2] | 1 | ~1/35 [2] | 1 | ~0.5 [2] |

| Terminal Half-life (hr) | Data from specific study [2] | Data from specific study [2] | ~46 [2] | ~25 [2] | ~37 [2] | ~28 [2] |

AUC: Area Under the Curve; Cmax: Maximum Concentration [2].

Key Pharmacokinetic Insights:

- Marked Stereoselectivity: Systemic exposure (AUC) to (R)-bupropion is significantly higher than to (S)-bupropion, suggesting preferential presystemic metabolism of the S-enantiomer [2].

- Metabolite Kinetics: (R,R)-hydroxybupropion shows a much longer half-life and higher exposure than (S,S)-hydroxybupropion, indicating elimination rate-limited kinetics for the R,R-enantiomer versus formation rate-limited kinetics for the S,S-enantiomer [1] [2].

- Clinical Relevance: The pronounced accumulation of (R,R)-hydroxybupropion at steady-state may influence the risk of drug-drug interactions, particularly with CYP2D6 substrates [2].

Discussion

The developed stereoselective LC-MS/MS assay is robust, sensitive, and high-throughput, enabling simultaneous quantification of bupropion and its primary metabolite enantiomers in human plasma. The use of a chiral AGP column provides critical resolution of enantiomers with distinct pharmacokinetic and pharmacodynamic profiles.

This method overcomes the limitations of achiral assays, which are unable to detect stereoselective differences in metabolite exposure and clearance. The application of this assay in clinical studies has revealed profound stereoselectivity in bupropion disposition, clarifying mechanisms underlying its variable effects and drug-drug interaction potential [1] [2]. Furthermore, it provides a superior tool for phenotyping CYP2B6 activity compared to non-stereoselective approaches [8].

For researchers, careful attention to mobile phase pH and column selection is critical for optimal chiral separation. Incorporating stable isotope-labeled internal standards is highly recommended to control for variability in sample preparation and ionization efficiency [1] [6].

Troubleshooting and Best Practices

- Chromatographic Resolution: If enantiomer resolution degrades, check mobile phase pH and consider conditioning or replacing the chiral column. Significant variability between different AGP column lots has been observed [1].

- Ion Suppression: To minimize matrix effects, ensure efficient protein precipitation and clean supernatant transfer. Using a stable isotope-labeled internal standard for each analyte is the most effective strategy to compensate for residual ionization effects [6].

- Sensitivity Issues: If sensitivity falls below acceptable levels, verify the mass spectrometer's detector performance and MRM transitions. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be explored as alternative sample preparation methods to achieve cleaner extracts and potentially lower limits of quantification [7] [6].

Conclusion

This application note provides a validated, detailed protocol for the stereoselective quantification of bupropion, this compound, and reduced metabolite enantiomers in human plasma using LC-MS/MS. The method is essential for accurate characterization of bupropion's clinical pharmacokinetics, informing dosing regimens, understanding inter-individual variability, and assessing drug-drug interaction risks in both research and clinical settings.

References

- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Plasma Pharmacokinetics and Urinary Excretion of ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. Development and validation of a high-throughput ... [sciencedirect.com]

- 5. Rapid preparation of human blood plasma for bottom-up ... [pmc.ncbi.nlm.nih.gov]

- 6. A practical guide to sample preparation for liquid ... [spectroscopyeurope.com]

- 7. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective analysis of bupropion and this compound in human plasma and urine by LC/MS/MS - ScienceDirect [sciencedirect.com]

Comprehensive Application Notes and Protocols: Stereoselective Analysis of Hydroxybupropion Enantiomers

Introduction

Hydroxybupropion is a pharmacologically active metabolite of the antidepressant and smoking cessation drug bupropion. Bupropion is administered clinically as a racemic mixture, and its hydroxylation via cytochrome P450 2B6 (CYP2B6) creates a second chiral center, resulting in the formation of diastereomeric metabolites (2R,3R)- and (2S,3S)-hydroxybupropion. The (R,R)-enantiomer demonstrates significantly higher plasma exposure, while emerging evidence suggests the (S,S)-enantiomer possesses greater pharmacological potency at nicotinic receptors and monoamine transporters. This application note provides detailed protocols for the stereoselective analysis of this compound enantiomers to support advanced pharmacokinetic studies and inform drug development decisions regarding this important active metabolite [1] [2].

Understanding the stereoselective disposition of this compound is crucial for comprehensive assessment of bupropion's therapeutic and safety profiles. These application notes consolidate optimized analytical methods with experimental protocols to enable reliable quantification of individual this compound enantiomers in biological matrices, providing researchers with essential tools to investigate the complex metabolism and activity of this widely prescribed medication [3] [4].

Analytical Methods & Pharmacokinetic Findings

Analytical Methodologies for Enantiomer Separation

Multiple chromatographic approaches have been successfully developed for the stereoselective analysis of this compound enantiomers. Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different research needs:

Normal-phase HPLC with UV detection: Early methods utilized a Cyclobond I 2000 HPLC column with a mobile phase containing 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium acetate (pH 3.8). This method demonstrated linear detection from 12.5-500 ng/mL for both this compound enantiomers, with extraction recovery exceeding 80% and both interday and intraday precision below 10% coefficient of variation [3].